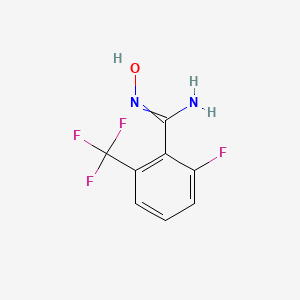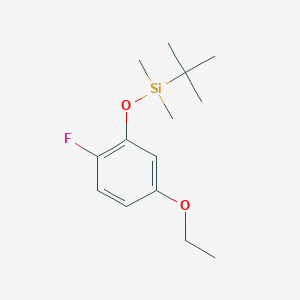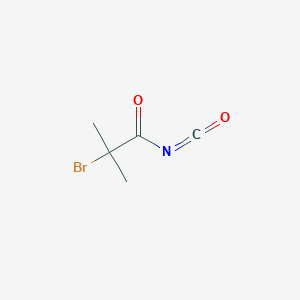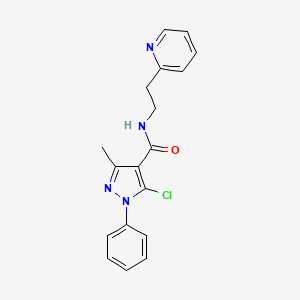![molecular formula C21H33N3O5 B8331301 Carbamicacid,N-[(1S)-1-[(dimethylamino)carbonyl]-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-,phenylmethylester](/img/structure/B8331301.png)
Carbamicacid,N-[(1S)-1-[(dimethylamino)carbonyl]-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-,phenylmethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-[(1S)-1-[(dimethylamino)carbonyl]-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester is a complex organic compound with a unique structure that includes both carbamic acid and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[(1S)-1-[(dimethylamino)carbonyl]-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative, which undergoes a series of protection and deprotection steps to introduce the necessary functional groups. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl (Boc) and benzyl (Bn) to protect the amino and carboxyl groups, respectively. The final step usually involves the esterification of the carbamic acid with phenylmethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the use of solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide (DCC) for coupling reactions. The reaction conditions are carefully controlled to optimize the yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1S)-1-[(dimethylamino)carbonyl]-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbamic acid, N-[(1S)-1-[(dimethylamino)carbonyl]-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1S)-1-(2-bromoacetyl)-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester
Uniqueness
What sets carbamic acid, N-[(1S)-1-[(dimethylamino)carbonyl]-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise chemical modifications.
Properties
Molecular Formula |
C21H33N3O5 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-(dimethylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C21H33N3O5/c1-21(2,3)29-19(26)22-14-10-9-13-17(18(25)24(4)5)23-20(27)28-15-16-11-7-6-8-12-16/h6-8,11-12,17H,9-10,13-15H2,1-5H3,(H,22,26)(H,23,27)/t17-/m0/s1 |
InChI Key |
DJAMMIJCKMZIRL-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


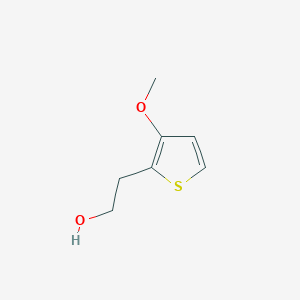
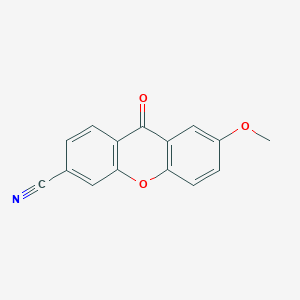
![2-[4-(4-Methyl-oxazol-2-yl)-phenoxy]-ethylamine](/img/structure/B8331248.png)
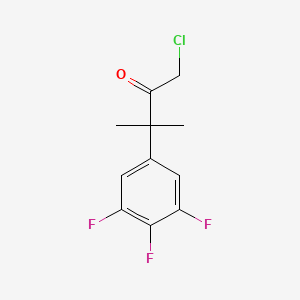

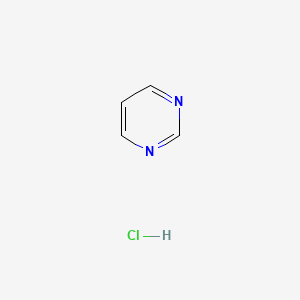
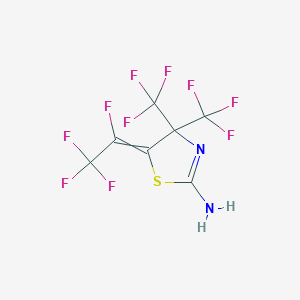
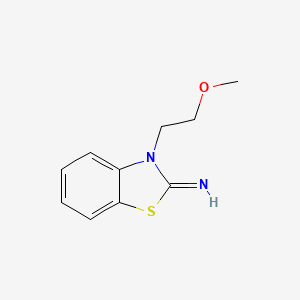
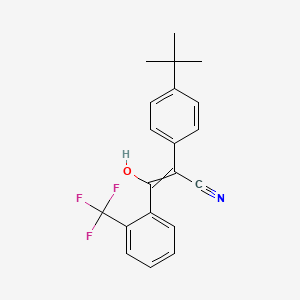
![Ethyl [2-amino-3-(4-chlorobenzoyl)phenyl]acetate](/img/structure/B8331296.png)
